
5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is involved in the activation of B cells and the production of immunoglobulins.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Several studies have synthesized and evaluated compounds with structural similarities to "5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide" for their antitumor properties. For instance, derivatives of benzamide and triazole have been explored for their ability to inhibit cancer cell proliferation. These compounds have shown significant cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents. Studies have also investigated the synthesis of amino acid ester derivatives containing 5-fluorouracil, which demonstrated inhibitory effects against cancer cell lines, comparable to standard treatments (Xiong et al., 2009). Additionally, some novel pyrazolopyrimidines derivatives were evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the versatility of triazole derivatives in drug design (Rahmouni et al., 2016).
Antimicrobial and Anti-Influenza Activities
Research into the antimicrobial activities of triazole derivatives has demonstrated their potential against a range of bacterial and fungal pathogens. For example, a study on Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety revealed promising antibacterial and antifungal activities, suggesting their application in addressing drug-resistant infections (Karthikeyan et al., 2006). Additionally, benzamide-based 5-aminopyrazoles and their derivatives have been found to possess significant antiviral activities against influenza A virus, indicating their potential use in antiviral therapy (Hebishy et al., 2020).
Chemical Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of triazole derivatives. These include the development of efficient synthesis methods, such as catalyst- and solvent-free approaches, and the investigation of the crystal structure and theoretical studies to understand the molecular interactions and properties of these compounds. Such research provides valuable insights into the design and optimization of triazole derivatives for various scientific applications (Moreno-Fuquen et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 2-fluoroaniline with propargyl bromide to form 2-(prop-2-yn-1-yl)fluoroaniline. This intermediate is then reacted with phenylacetylene in the presence of copper(I) iodide and triphenylphosphine to form 5-((2-fluorophenyl)ethynyl)fluoroaniline. The final step involves the reaction of this intermediate with 4-carboxy-1H-1,2,3-triazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.", "Starting Materials": [ "2-fluoroaniline", "propargyl bromide", "phenylacetylene", "copper(I) iodide", "triphenylphosphine", "4-carboxy-1H-1,2,3-triazole", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "2-fluoroaniline + propargyl bromide → 2-(prop-2-yn-1-yl)fluoroaniline", "2-(prop-2-yn-1-yl)fluoroaniline + phenylacetylene + CuI + PPh3 → 5-((2-fluorophenyl)ethynyl)fluoroaniline", "5-((2-fluorophenyl)ethynyl)fluoroaniline + 4-carboxy-1H-1,2,3-triazole + DCC + DMAP → 5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide" ] } | |
CAS-Nummer |
1291843-07-6 |
Molekularformel |
C18H18FN5O |
Molekulargewicht |
339.374 |
IUPAC-Name |
5-(2-fluoroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18FN5O/c19-14-10-4-5-11-15(14)21-17-16(22-24-23-17)18(25)20-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,20,25)(H2,21,22,23,24) |
InChI-Schlüssel |
SJENLIBEQQUQFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



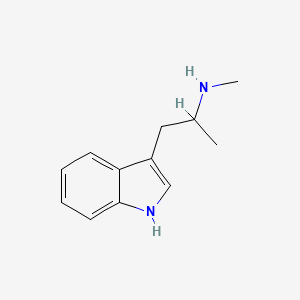
![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)
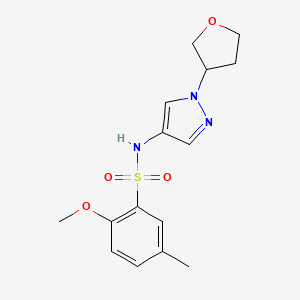
![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)

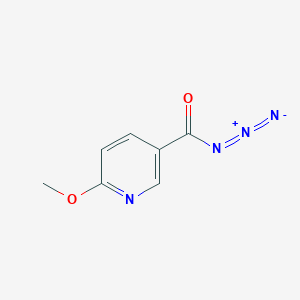
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)

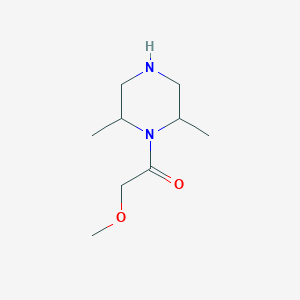

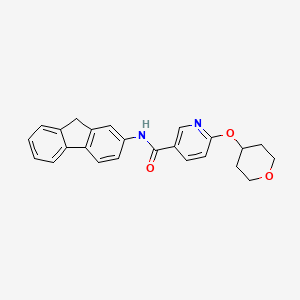
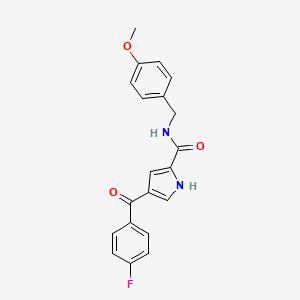
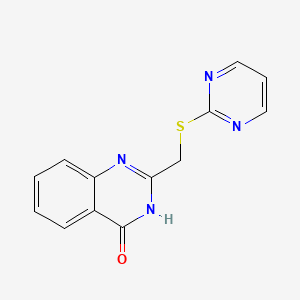
![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)